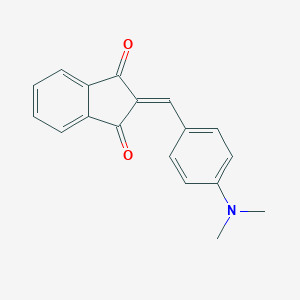

1,3-茚满酮,2-(对二甲氨基苄亚基)-

描述

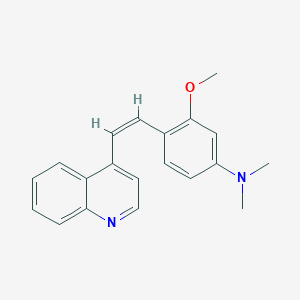

The compound 1,3-Indandione, 2-(p-dimethylaminobenzylidene)- is a chemical structure that includes a 1,3-indandione moiety and a p-dimethylaminobenzylidene group. The indandione part of the molecule is known for its planarity, as seen in related compounds such as 2-(p-Methylbenzylidene)-1-indanone, which features a nearly planar 1-indanone moiety forming a dihedral angle with its methylphenyl ring . The dimethylamino group suggests the presence of nitrogen atoms, which are often involved in forming dipolar structures or can be quaternized, as observed in similar compounds like 2-p-Dimethyl

科学研究应用

DMABI 薄膜中的超快激子动力学

Juršėnas 等人 (2000) 对多晶 DMABI 薄膜的研究揭示了超快激子动力学,突出了激子的增强非辐射弛豫。这种在亚皮秒时间尺度上发生的现象突出了 DMABI 在开发具有快速激子定位和热化的材料方面的潜力,这对于高速光电器件至关重要 Juršėnas 等人,2000。

极性分子晶体中的激子态

Gruodis 等人 (2003) 探索了 DMABI 分子晶体,揭示了低温下的相变导致深陷的激子态。这一发现对于理解 DMABI 在不同晶体学改性中的发光行为至关重要,并且可以为设计具有可调光学特性的材料提供信息 Gruodis 等人,2003。

新型发光染料

Malina 等人 (2017) 合成了包含 1,3-茚满酮的新型染料,表现出从绿色到红色的光发射光谱。这些染料具有适度的热分解温度和显着的溶剂致变色性,突出了 1,3-茚满酮衍生物在为从传感器到显示器等各种应用创建材料方面的适应性 Malina 等人,2017。

溶剂对 DMABI 的影响

Kampars 等人 (2012) 研究了溶剂相互作用对 DMABI 的影响,揭示了特定和非特定溶剂效应显着影响分子内电荷转移激子的能量。这项研究对于设计用于电光器件的基于 DMABI 的生色团至关重要,它提供了有关如何控制溶剂相互作用以优化性能的见解 Kampars 等人,2012。

被困电荷载流子引起的荧光猝灭

Gulbinas 等人 (2010) 深入研究了施加电压下 DMABI 薄膜的荧光特性,观察到了诸如荧光增强、猝灭和波段变窄等现象。这些发现对于开发基于 DMABI 的光伏和发光器件至关重要,在这些器件中,通过外部刺激控制荧光是可取的 Gulbinas 等人,2010。

未来方向

属性

IUPAC Name |

2-[[4-(dimethylamino)phenyl]methylidene]indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-19(2)13-9-7-12(8-10-13)11-16-17(20)14-5-3-4-6-15(14)18(16)21/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOQBZBVYRPMRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176291 | |

| Record name | 1,3-Indandione, 2-(p-dimethylaminobenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Indandione, 2-(p-dimethylaminobenzylidene)- | |

CAS RN |

21889-13-4 | |

| Record name | 2-[[4-(Dimethylamino)phenyl]methylene]-1H-indene-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21889-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylaminobenzylidene-1,3-indandione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021889134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC86434 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Indandione, 2-(p-dimethylaminobenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIMETHYLAMINOBENZYLIDENE-1,3-INDANDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DK9PDF575 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What makes 2-(4-(Dimethylamino)benzylidene)-1H-indene-1,3(2H)-dione suitable as a potential material for organic solar cells?

A1: This compound exhibits a donor-π-bridge-acceptor structure, a characteristic feature of materials used in bulk-heterojunction solar cells [, ]. The presence of the dimethylamino group acts as an electron donor, while the indene-1,3-dione moiety functions as an electron acceptor. This "push-pull" configuration facilitates the transfer of electrons upon light absorption, a crucial process for generating electricity in solar cells.

Q2: How does the structure of 2-(4-(Dimethylamino)benzylidene)-1H-indene-1,3(2H)-dione influence its photoelectrical properties?

A2: The planarity of the molecule plays a significant role in its light-absorbing capabilities []. Research indicates that a shorter π-bridge within the molecule results in a more planar structure. This enhanced planarity allows for better electron delocalization across the molecule, improving its light absorption and potentially leading to higher efficiency in energy conversion for solar cell applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine](/img/structure/B182644.png)

![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide](/img/structure/B182649.png)

![N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide](/img/structure/B182654.png)

![Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-](/img/structure/B182661.png)

![4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B182666.png)

![4-[2-(2-Methoxyphenyl)ethenyl]quinoline](/img/structure/B182668.png)